1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea
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Description
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C16H19N5O and its molecular weight is 297.362. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : A study focused on synthesizing new heterocyclic compounds with a sulfonamido moiety, aiming for applications as antibacterial agents. These compounds, produced through various reactions, including treatment with urea, showed significant antibacterial activities, suggesting the potential of similar urea derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Anticancer Agents
Discovery of Novel Ureas as Antiproliferative Agents : Research on (imidazo[1,2-a]pyrazin-6-yl)ureas revealed their cytostatic activity against non-small cell lung cancer cell lines, particularly highlighting the reactivation of mutant p53, a crucial tumor suppressor gene. This indicates the therapeutic potential of imidazo[1,2-b]pyrazol-1-yl urea derivatives in cancer treatment (Bazin et al., 2016).
Catalytic Applications
One-pot Synthesis Catalyzed by Urea : A study demonstrated the use of urea as a catalyst in a one-pot, multicomponent synthesis of highly functionalized pyrano[2,3-c]pyrazole derivatives. The catalytic role of urea in this process underlines its utility in facilitating complex chemical transformations, suggesting similar utility for related urea derivatives (Li, Ruzi, Ablajan, & Ghalipt, 2017).
Spectroscopic and Reactivity Studies
Spectroscopic Analysis and Reactivity of Imidazole Derivatives : This research involved solvent-free synthesis of imidazole derivatives, including spectroscopic characterization and reactivity studies. It highlights the complex reactivity and potential applications of these compounds in various fields, such as materials science and molecular docking, indicating a broad research interest in imidazole and pyrazole urea derivatives (Thomas et al., 2018).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-imidazo[1,2-b]pyrazol-1-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-12-3-4-14(11-13(12)2)19-16(22)17-7-8-20-9-10-21-15(20)5-6-18-21/h3-6,9-11H,7-8H2,1-2H3,(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUXOPZONGUDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C=CN3C2=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.